molecular formula C10H10F4O2S2 B3828200 2-({2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfanyl]phenyl}sulfanyl)ethan-1-OL

2-({2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfanyl]phenyl}sulfanyl)ethan-1-OL

Cat. No.: B3828200
M. Wt: 302.3 g/mol
InChI Key: HLPLAMGOGAMRAY-UHFFFAOYSA-N
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Description

2-({2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfanyl]phenyl}sulfanyl)ethan-1-OL is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfanyl]phenyl}sulfanyl)ethan-1-OL typically involves the reaction of 2,3,5,6-tetrafluorophenol with 2-mercaptoethanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfanyl]phenyl}sulfanyl)ethan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfanyl]phenyl}sulfanyl)ethan-1-OL involves its interaction with molecular targets through its fluorinated and sulfanyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid

Uniqueness

The presence of both hydrophilic and hydrophobic moieties in its structure allows for versatile interactions in various environments .

Properties

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O2S2/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLAMGOGAMRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(C(=C(C(=C1F)F)SCCO)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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